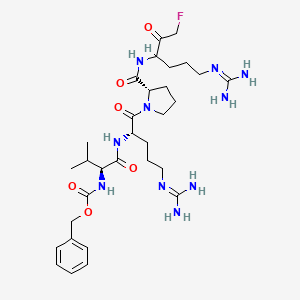
Val-Arg-Pro-DL-Arg-Fluoromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Arg-Pro-DL-Arg-Fluoromethylketone is a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound has shown significant potential in inhibiting cell proliferation and migration, making it a valuable tool in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of amino acids Valine, Arginine, Proline, and DL-Arginine, followed by the introduction of a fluoromethylketone group. The reaction conditions typically involve the use of peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The final fluoromethylketone group is introduced using fluoromethyl ketone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Val-Arg-Pro-DL-Arg-Fluoromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Serves as a tool to study the role of MALT1 in cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth and migration of cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the production of high-purity peptides.
Wirkmechanismus
Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its effects by irreversibly inhibiting MALT1. This inhibition disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and migration. The compound binds to the active site of MALT1, preventing its interaction with substrates and thereby blocking downstream signaling events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Arg-Pro-DL-Arg-Chloromethylketone: Another MALT1 inhibitor with a similar structure but different halogen substitution.
Val-Arg-Pro-DL-Arg-Bromomethylketone: Similar to the fluoromethylketone derivative but with a bromine atom instead of fluorine.
Uniqueness
Val-Arg-Pro-DL-Arg-Fluoromethylketone is unique due to its high potency and specificity for MALT1. The presence of the fluoromethylketone group enhances its stability and reactivity compared to other halogenated derivatives .
Eigenschaften
Molekularformel |
C31H49FN10O6 |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1 |
InChI-Schlüssel |
DYQKGOBRZWMAHV-YTJMMMLMSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)

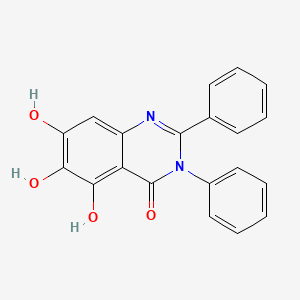
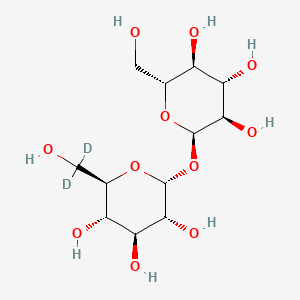
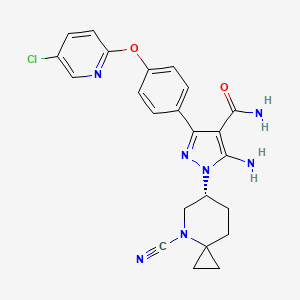
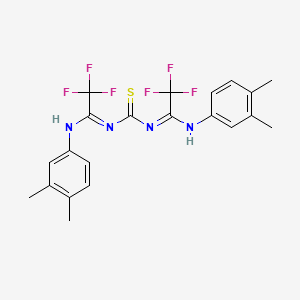
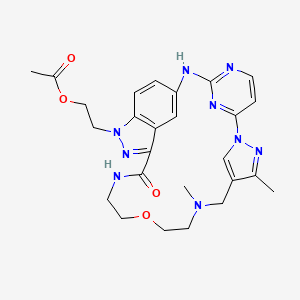

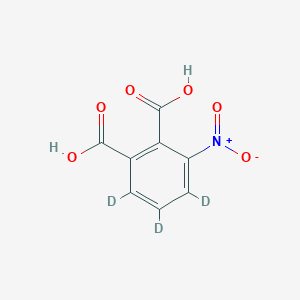
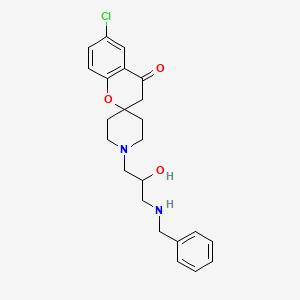
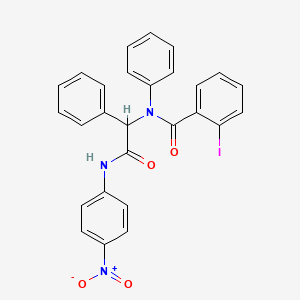


![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
